Controlled Lipophilicity (XLogP3) Compared to Benzhydryl Analog
The computed partition coefficient (XLogP3) for N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide is 1.7 . This is significantly lower than the benzhydryl analog, N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide, which has a computed XLogP3 of 3.2 . Optimal oral drug-likeness is typically associated with an XLogP3 between 1 and 3. The target compound’s lower lipophilicity predicts superior aqueous solubility and a reduced risk of metabolic instability due to non-specific binding, a common issue with the more lipophilic benzhydryl analog .
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide; XLogP3 = 3.2 |
| Quantified Difference | Target compound is 1.5 log units less lipophilic, suggesting ~30-fold lower partition into octanol. |
| Conditions | Computed by XLogP3 3.0 algorithm as reported by PubChem (2026). No experimental logP data available. |
Why This Matters
This is a go/no-go property for early drug discovery; the target compound falls within a more favorable drug-like lipophilicity window, which can reduce downstream attrition related to poor solubility or high metabolic clearance.
- [1] PubChem Compound Summary for CID 18588559. Computed XLogP3-AA. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 18588561. Computed XLogP3-AA. National Center for Biotechnology Information (2026). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. View Source
